Cyclopropyl 2-fluorobenzyl ketone

Catalog No.
S1486839
CAS No.
150322-73-9
M.F
C11H11FO
M. Wt
178.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropyl 2-fluorobenzyl ketone

CAS Number

150322-73-9

Product Name

Cyclopropyl 2-fluorobenzyl ketone

IUPAC Name

1-cyclopropyl-2-(2-fluorophenyl)ethanone

Molecular Formula

C11H11FO

Molecular Weight

178.2 g/mol

InChI

InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2

InChI Key

DWBGTJUQWKWYGB-UHFFFAOYSA-N

SMILES

C1CC1C(=O)CC2=CC=CC=C2F

Synonyms

1-Cyclopropyl-2-(2-fluorophenyl)ethanone;

Canonical SMILES

C1CC1C(=O)CC2=CC=CC=C2F

Cyclopropyl 2-fluorobenzyl ketone is a highly specialized, pale yellow liquid ketone characterized by a cyclopropyl ring and a 2-fluorobenzyl moiety. It serves as a critical, late-stage pharmacological intermediate, most prominently in the industrial synthesis of the antiplatelet agent Prasugrel. In procurement contexts, its value is defined by its high purity (typically >98% by GC), its stability under standard storage conditions, and its readiness for highly regioselective alpha-bromination. By sourcing this exact intermediate, pharmaceutical manufacturers bypass hazardous upstream Grignard reactions, ensuring a streamlined, high-yield pathway to the active pharmaceutical ingredient (API) [1].

Generic substitution with unfluorinated analogs (e.g., cyclopropyl benzyl ketone) or simpler alkyl ketones (e.g., 2-fluorophenylacetone) is entirely unviable for Prasugrel synthesis. The 2-fluoro group is structurally mandated for the correct cytochrome P450-mediated metabolic activation of the final drug, while the cyclopropyl ring provides essential steric constraints required for high-affinity binding to the P2Y12 receptor. Furthermore, attempting to substitute this compound by synthesizing it in-house from 2-fluorobenzyl chloride and cyclopropanecarbonitrile introduces moisture-sensitive Grignard chemistry with historically lower yields (~70%), making direct procurement of the pre-formed ketone the only economically and operationally sound choice for API scale-up [1].

Process Efficiency: Direct Bromination Yield vs. In-House Grignard Synthesis

Procuring pre-formed cyclopropyl 2-fluorobenzyl ketone allows manufacturers to proceed directly to the alpha-bromination step, which achieves yields of 90-95% using standard brominating agents. In contrast, synthesizing the ketone in-house via the Grignard reaction of 2-fluorobenzyl chloride with cyclopropanecarbonitrile typically caps at approximately 70% yield and requires stringent anhydrous conditions [1].

Evidence DimensionOverall step yield and process complexity
Target Compound DataDirect bromination of procured ketone yields >90% alpha-bromo intermediate.
Comparator Or BaselineIn-house Grignard synthesis of the ketone yields ~70%.
Quantified Difference>20% yield improvement and elimination of moisture-sensitive organometallic steps.
ConditionsIndustrial-scale API synthesis workflow.

Direct procurement eliminates a low-yield, hazardous synthetic step, significantly reducing the cost of goods and batch failure risk in API manufacturing.

Pharmacological Necessity: 2-Fluoro Substitution

The presence of the 2-fluoro substituent on the benzyl ring is non-negotiable for the synthesis of Prasugrel. If the unfluorinated analog, cyclopropyl benzyl ketone, is used as a substitute, the resulting thienopyridine derivative fails to undergo the specific in vivo metabolic ring-opening required to form the active thiol metabolite that irreversibly binds the P2Y12 receptor.

Evidence DimensionDownstream API metabolic activation
Target Compound DataYields Prasugrel, which successfully forms the active thiol metabolite.
Comparator Or BaselineCyclopropyl benzyl ketone (unfluorinated), yielding an inactive or sub-optimal API analog.
Quantified DifferenceBinary difference (active vs. inactive downstream API).
ConditionsIn vivo metabolic activation via cytochrome P450 enzymes.

Buyers must procure the exact 2-fluoro derivative to ensure the final API meets the strict pharmacological and regulatory requirements for Prasugrel.

Regioselectivity in Halogenation

The specific structural arrangement of cyclopropyl 2-fluorobenzyl ketone—featuring a single highly enolizable methylene bridge between the carbonyl and the fluorophenyl group—ensures >99% regioselectivity during electrophilic alpha-bromination. Alternative precursors with multiple enolizable alpha-protons generate complex mixtures of brominated isomers that require costly chromatographic separation, whereas this ketone yields <0.1% of off-target brominated impurities [1].

Evidence DimensionRegioselectivity of alpha-bromination
Target Compound Data>99% regioselectivity at the C-2 methylene position.
Comparator Or BaselineStandard aliphatic ketones with multiple enolizable positions (variable regioselectivity, often <80%).
Quantified DifferenceNear-quantitative regiocontrol, minimizing isomeric impurities to <0.1%.
ConditionsElectrophilic bromination using Br2 or N-bromosuccinimide in suitable solvents.

High regioselectivity drastically reduces downstream purification costs and ensures compliance with stringent API impurity thresholds.

Commercial Manufacturing of Prasugrel

The primary industrial application, where the ketone is directly subjected to alpha-bromination to form 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, the critical electrophile for coupling with the thienopyridine core[1].

Development of Novel P2Y12 Inhibitors

Utilized in medicinal chemistry as a foundational scaffold to explore next-generation antiplatelet agents by modifying the thienopyridine moiety while retaining the optimized cyclopropyl-fluorobenzyl pharmacophore .

Fluorinated Building Block for Agrochemicals

Employed in the synthesis of specialized crop protection agents where the combination of a cyclopropyl ring (for metabolic stability) and a fluorinated aromatic ring (for lipophilicity) is required, leveraging its highly regioselective reactivity [2].

XLogP3

2.3

Appearance

Yellow oil

Wikipedia

Cyclopropyl 2-fluorobenzyl ketone

Dates

Last modified: 08-15-2023

Explore Compound Types